molecular formula C21H16Cl4N4O3 B3035631 4-(2,4-dichlorobenzoyl)-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide CAS No. 338395-71-4

4-(2,4-dichlorobenzoyl)-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide

Cat. No.: B3035631
CAS No.: 338395-71-4
M. Wt: 514.2 g/mol
InChI Key: FGFLTGMJXBFEJB-UHFFFAOYSA-N
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Description

4-(2,4-dichlorobenzoyl)-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide is a useful research compound. Its molecular formula is C21H16Cl4N4O3 and its molecular weight is 514.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Tuberculostatic Applications

  • Carbohydrazides and hydrazones, structurally related to 4-(2,4-dichlorobenzoyl)-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide, have been synthesized and evaluated as potential tuberculostatics. Initial screening against Mycobacterium tuberculosis showed varying levels of inhibitory activity, highlighting their potential in tuberculosis treatment (Bijev, 2006).

Antitumor and Antioxidant Properties

  • Novel derivatives, including thienopyrazole and thienopyrimidine, were synthesized and tested for their antitumor and antioxidant activities. These derivatives have shown significant efficacy in pharmacological tests, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2010).

Crystal Structure Analysis in Drug Development

  • The crystal structure determination of chain functionalized pyrroles, which are analogous to the compound , provides valuable insights for their use as antitumoral agents. This structural information is critical in drug design and development (Silva et al., 2012).

Antimicrobial and Antioxidant Investigation

  • A series of hydrazones bearing a thiazole scaffold were synthesized, including molecules structurally related to the compound of interest. These compounds displayed moderate-to-good growth inhibition activity against various bacteria and fungi, as well as significant antioxidant properties (Nastasă et al., 2015).

Catalytic Applications in Chemical Synthesis

  • A heterogeneous copper catalyst system, which utilized similar pyrrole-based carbohydrazides, was developed for C–N coupling, a critical reaction in organic synthesis. This indicates the potential of such compounds in facilitating efficient and selective chemical transformations (Huang et al., 2018).

Antibacterial Activity

  • Similar carbohydrazides and their derivatives have been synthesized and tested for their antibacterial properties. They exhibited moderate to good activity against various gram-positive and gram-negative bacteria, suggesting their utility in developing new antibacterial agents (Goswami et al., 1984).

Properties

IUPAC Name

N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl4N4O3/c1-29-9-11(20(30)14-4-2-12(22)7-15(14)24)6-17(29)21(31)28-27-19(26)10-32-18-5-3-13(23)8-16(18)25/h2-9H,10H2,1H3,(H2,26,27)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFLTGMJXBFEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NN=C(COC2=C(C=C(C=C2)Cl)Cl)N)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1C(=O)N/N=C(/COC2=C(C=C(C=C2)Cl)Cl)\N)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,4-dichlorobenzoyl)-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
4-(2,4-dichlorobenzoyl)-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 3
Reactant of Route 3
4-(2,4-dichlorobenzoyl)-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 4
Reactant of Route 4
4-(2,4-dichlorobenzoyl)-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 5
Reactant of Route 5
4-(2,4-dichlorobenzoyl)-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 6
Reactant of Route 6
4-(2,4-dichlorobenzoyl)-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide

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